molecular formula C27H22FN5O5 B2620100 N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-15-7

N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2620100
CAS No.: 1029770-15-7
M. Wt: 515.501
InChI Key: KUOWSIWYEQKSLI-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a methyl group at position 7 and a 1,2,4-oxadiazol-5-yl moiety at position 2. The oxadiazole ring is further substituted with a 3-fluorophenyl group. The structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to fluorinated aromatic systems and heterocyclic cores .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O5/c1-15-7-9-19-24(35)20(27-31-25(32-38-27)16-5-4-6-17(28)11-16)13-33(26(19)29-15)14-23(34)30-21-10-8-18(36-2)12-22(21)37-3/h4-13H,14H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOWSIWYEQKSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C18H16FNO5C_{18}H_{16}FNO_5

It features a naphthyridine core substituted with various functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as it is known for its diverse pharmacological properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values below 100 μM against cell lines such as HCT-116 and HeLa .
  • Enzyme Inhibition : The oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and other enzymes involved in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity : Similar structural analogs have demonstrated antimicrobial properties against various pathogens, indicating a broad-spectrum activity that could be harnessed for therapeutic use.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in HCT-116 (IC50 = 36 μM), HeLa (IC50 = 34 μM)
Enzyme InhibitionInhibits AChE and other related enzymes
AntimicrobialExhibits activity against a range of bacterial strains
Metabolic StabilityModerate metabolic stability observed in liver microsome studies

Case Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, it was found that compounds with similar structural features to this compound exhibited significant apoptotic activity. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Scientific Research Applications

Anticancer Activity

The compound demonstrates promising anticancer properties across various cancer cell lines. In studies assessing its efficacy:

  • Growth Inhibition : The compound exhibited significant growth inhibition percentages against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
  • Mechanism of Action : The mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation. For instance, the oxadiazole moiety has been linked to enhanced anticancer activity through interactions with cellular targets involved in tumor growth .

Table 1: Anticancer Efficacy of N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55
MDA-MB-23156.53

Antimicrobial Properties

Research has also indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole and naphthyridine structures is believed to contribute to this activity.

Table 2: Antimicrobial Activity of the Compound

Bacterial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the oxadiazole core have been shown to affect biological activity significantly.

Potential Therapeutic Uses

Given its multifaceted biological activities, this compound may be explored further for therapeutic applications beyond oncology:

Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects that warrant further investigation into its use in neurodegenerative diseases.

Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways indicates possible applications in treating inflammatory disorders.

Case Studies and Experimental Findings

Recent experimental findings have corroborated the potential applications of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer types while showing minimal toxicity to normal cells .
  • In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound 1,8-Naphthyridine 3-(3-Fluorophenyl)-1,2,4-oxadiazole; 2,4-dimethoxyphenyl acetamide ~550* Oxadiazole, Fluorophenyl, Dimethoxyacetamide
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-linked naphthalene Naphthyloxy-methyl triazole; Phenylacetamide 404.13 Triazole, Naphthyloxy, Acetamide
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Thiazolidinedione Dioxothiazolidin-ylidene; 4-Nitrophenyl acetamide 429.00 Thiazolidinedione, Nitrophenyl, Methoxy
Example 83 (Chromenone-pyrazolo[3,4-d]pyrimidine) Chromenone-pyrazolo-pyrimidine 3-Fluorophenyl; Dimethylamino; Isopropoxy ~571† Fluorophenyl, Pyrazolo-pyrimidine, Isopropoxy

*Estimated based on structural formula; †Reported mass in .

Key Observations:

  • The 3-fluorophenyl-oxadiazole group shares electronic similarities with the 3-fluorophenyl-chromenone system in Example 83 , which may enhance binding to fluorophilic enzyme pockets.
  • The 2,4-dimethoxyphenyl acetamide moiety improves solubility compared to nitro-substituted analogs (e.g., 6b, 3c) .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR Peaks (cm⁻¹) ¹H NMR Features (δ ppm, DMSO-d6)
Target Compound* ~1670 (C=O), 1600 (C=C), 1250 (C-O) Expected: 5.4–5.5 (OCH₂), 7.2–8.4 (Ar-H), 10.8 (-NH)
6b 1682 (C=O), 1587 (C=C), 1504 (-NO₂) 5.38 (–NCH₂CO–), 8.36 (triazole-H), 10.79 (–NH)
3c 1667 (C=O), 3044 (Ar-H) 3.8 (–OCH₃), 8.1 (–C=CH), 9.8 (–NH)

*Predicted based on structural analogs.

Analysis:

  • The target compound’s C=O stretch (~1670 cm⁻¹) aligns with acetamide derivatives like 6b and 3c .
  • The absence of nitro group vibrations (e.g., 1504 cm⁻¹ in 6b) may improve metabolic stability compared to nitro-containing analogs.

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